molecular formula C18H17ClN4O B2974853 1-(2-chloro-5-methylphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide CAS No. 904816-85-9

1-(2-chloro-5-methylphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide

Cat. No.: B2974853
CAS No.: 904816-85-9
M. Wt: 340.81
InChI Key: BXTXCVDNDSDYIH-UHFFFAOYSA-N
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Description

1-(2-chloro-5-methylphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by its unique triazole ring structure, which imparts specific chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(2-chloro-5-methylphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the chloro and methyl substituents. Common reagents used in these reactions include chlorinating agents and methylating agents. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-chloro-5-methylphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antiviral and antibacterial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of viral infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chloro-5-methylphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, disrupting biological pathways and exerting its effects. For example, it has been studied as an inhibitor of influenza virus replication by targeting viral RNA polymerase .

Comparison with Similar Compounds

1-(2-chloro-5-methylphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide can be compared with other triazole derivatives, such as:

    1-(2-chloro-5-methylphenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a methoxy group.

    N-(5-chloro-2-methylphenyl)-1-(2-chloro-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: Similar structure but with additional chloro substituents.

The uniqueness of this compound lies in its specific substituents and their positions, which influence its chemical properties and biological activity.

Properties

IUPAC Name

1-(2-chloro-5-methylphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O/c1-11-8-9-14(19)16(10-11)23-13(3)17(21-22-23)18(24)20-15-7-5-4-6-12(15)2/h4-10H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTXCVDNDSDYIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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